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Cat. No.: B122704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3,5-Trithiane, a cyclic trimer of thioformaldehyde, serves as a versatile building block in

organic synthesis.[1] Its synthetic utility is significantly enhanced through deprotonation with a

strong base, such as n-butyllithium (n-BuLi), to generate the corresponding 2-lithio-1,3,5-
trithiane. This lithiated intermediate functions as a nucleophilic formaldehyde equivalent, a

concept known as "umpolung" or reactivity inversion.[1] This application note provides detailed

protocols for the generation of 2-lithio-1,3,5-trithiane and its subsequent reaction with

electrophiles, a key transformation in the synthesis of complex organic molecules, including

those with potential therapeutic applications.[2]

The chemistry of lithiated trithianes is analogous to the well-established Corey-Seebach

reaction involving 1,3-dithianes, providing a powerful tool for carbon-carbon bond formation.

The resulting substituted trithianes can be subsequently hydrolyzed to unveil a carbonyl

functionality, making this a strategic approach for the synthesis of aldehydes and ketones.
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Reagent Formula
Molar Mass
( g/mol )

Concentrati
on

Amount
Moles
(mmol)

1,3,5-

Trithiane
C₃H₆S₃ 138.27 - 1.38 g 10.0

n-Butyllithium C₄H₉Li 64.06
2.5 M in

hexanes
4.4 mL 11.0

Tetrahydrofur

an (THF),

anhydrous

C₄H₈O 72.11 - 50 mL -

Table 2: Typical Reaction Conditions for Deprotonation
and Alkylation

Parameter Value Notes

Deprotonation

Temperature -20 °C to 0 °C

Reaction is typically initiated at

lower temperatures and may

be allowed to warm.

Reaction Time 1 - 2 hours

Stirring under inert atmosphere

to ensure complete formation

of the lithiated species.

Alkylation

Electrophile
Alkyl halide, Aldehyde, Ketone,

etc.

1.0 - 1.1 equivalents relative to

1,3,5-trithiane.

Temperature -78 °C to room temp.
Dependent on the reactivity of

the electrophile.

Reaction Time 1 - 12 hours

Monitored by TLC or LC-MS

for consumption of the starting

material.
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Experimental Protocols
Protocol 1: Generation of 2-Lithio-1,3,5-Trithiane
This protocol details the formation of the nucleophilic 2-lithio-1,3,5-trithiane intermediate.

Materials:

1,3,5-Trithiane (1.38 g, 10.0 mmol)

Anhydrous tetrahydrofuran (THF, 50 mL)

n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)

Round-bottom flask (100 mL), flame-dried

Magnetic stirrer and stir bar

Septa and needles

Argon or nitrogen gas inlet

Low-temperature bath (e.g., dry ice/acetone or ice/salt)

Procedure:

Reaction Setup: A 100-mL round-bottom flask equipped with a magnetic stir bar is thoroughly

flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room

temperature.

Reagent Addition: The flask is charged with 1,3,5-trithiane (1.38 g, 10.0 mmol). Anhydrous

THF (50 mL) is then added via syringe.

Cooling: The resulting solution is stirred until the trithiane dissolves and then cooled to -20

°C using a suitable cooling bath.

Lithiation: n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added

dropwise to the stirred solution via syringe over approximately 10-15 minutes. The internal

temperature should be maintained below -10 °C during the addition.
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Reaction: The reaction mixture is stirred at -20 °C to 0 °C for 1-2 hours to ensure the

complete formation of 2-lithio-1,3,5-trithiane. The resulting solution is typically colorless to

pale yellow.

Protocol 2: Alkylation of 2-Lithio-1,3,5-Trithiane with an
Alkyl Halide
This protocol describes the subsequent reaction of the lithiated intermediate with an

electrophile, using an alkyl halide as an example.

Materials:

Solution of 2-lithio-1,3,5-trithiane (from Protocol 1)

Alkyl halide (e.g., benzyl bromide, 1.1 equivalents, 11.0 mmol)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Separatory funnel

Drying agent (e.g., anhydrous sodium sulfate)

Rotary evaporator

Procedure:

Electrophile Addition: The solution of 2-lithio-1,3,5-trithiane is cooled to -78 °C (dry

ice/acetone bath). The alkyl halide (11.0 mmol), dissolved in a minimal amount of anhydrous

THF, is added dropwise.

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly

to room temperature overnight.
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Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium

chloride solution (20 mL).

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is

extracted with diethyl ether (3 x 30 mL).

Drying and Concentration: The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using

a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization.
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Deprotonation

Alkylation

Work-up and Purification

Flame-dry glassware
under inert gas

Add 1,3,5-trithiane
and anhydrous THF

Cool solution to -20 °C

Add n-BuLi dropwise

Stir for 1-2 hours at -20 °C to 0 °C

Cool to -78 °C

Generated
2-lithio-1,3,5-trithiane

Add electrophile

Warm to room temperature

Quench with sat. NH₄Cl

Extract with ether

Dry and concentrate

Purify product

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b122704?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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